![molecular formula C6H7N5 B13899137 Pyrazolo[1,5-a]pyrimidine-6,7-diamine](/img/structure/B13899137.png)
Pyrazolo[1,5-a]pyrimidine-6,7-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo[1,5-a]pyrimidine-6,7-diamine: is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is part of a larger family of pyrazolo[1,5-a]pyrimidines, which have garnered significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[1,5-a]pyrimidine-6,7-diamine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing scalable purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Pyrazolo[1,5-a]pyrimidine-6,7-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups that enhance the compound’s biological activity.
Reduction: This reaction can modify the electronic properties of the compound, potentially altering its reactivity and interactions with biological targets.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted this compound derivatives .
Scientific Research Applications
Chemistry: In chemistry, pyrazolo[1,5-a]pyrimidine-6,7-diamine serves as a valuable scaffold for the development of new compounds with diverse chemical properties. Its ability to undergo various chemical reactions makes it a versatile building block for synthetic chemists .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets. Its unique structure allows it to bind to specific enzymes and proteins, making it a valuable tool for studying biological processes .
Medicine: In medicine, this compound has shown promise as an antitumor agent and a potential treatment for various diseases. Its ability to inhibit specific enzymes and pathways involved in disease progression makes it a candidate for drug development .
Industry: In industry, this compound is used in the development of new materials with unique properties. Its photophysical properties make it suitable for applications in materials science, including the development of fluorescent probes and sensors .
Mechanism of Action
Mechanism of Action: The mechanism of action of pyrazolo[1,5-a]pyrimidine-6,7-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. By binding to these targets, the compound can inhibit their activity, leading to various biological effects .
Molecular Targets and Pathways: The primary molecular targets of this compound include cyclin-dependent kinases (CDKs) and other enzymes involved in cell cycle regulation and signal transduction pathways. By inhibiting these targets, this compound can disrupt cellular processes and induce cell death in cancer cells .
Comparison with Similar Compounds
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Conclusion
Pyrazolo[1,5-a]pyrimidine-6,7-diamine is a versatile and valuable compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure and ability to undergo various chemical reactions make it a promising candidate for further research and development.
Properties
Molecular Formula |
C6H7N5 |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
pyrazolo[1,5-a]pyrimidine-6,7-diamine |
InChI |
InChI=1S/C6H7N5/c7-4-3-9-5-1-2-10-11(5)6(4)8/h1-3H,7-8H2 |
InChI Key |
RNAYHBXCJFLKMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2N=CC(=C(N2N=C1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


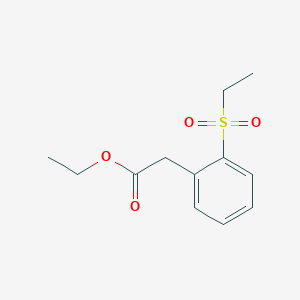
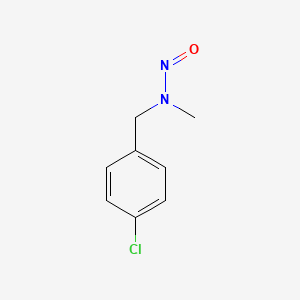
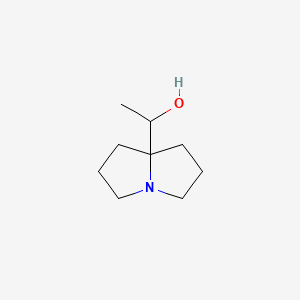
![tert-butyl N-[1-[methoxy(methyl)amino]-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate](/img/structure/B13899088.png)
![3-(6-Morpholin-4-yl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)propanoic acid](/img/structure/B13899094.png)
![Cyclopropyl-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]methanone](/img/structure/B13899099.png)

![(1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethanol](/img/structure/B13899109.png)
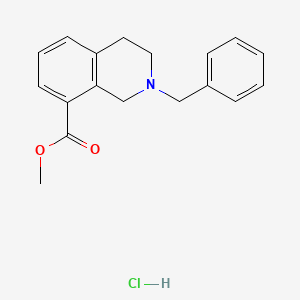
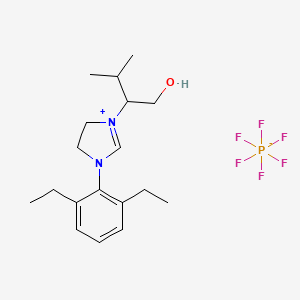
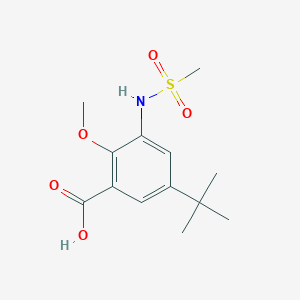
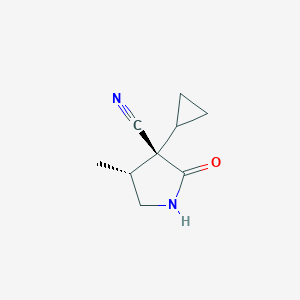
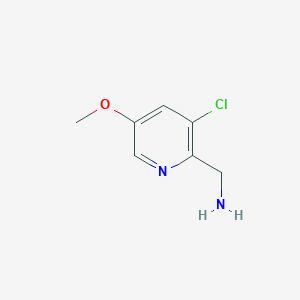
![3-[3-Methyl-2-oxo-4-(4-oxopiperidin-1-yl)benzimidazol-1-yl]piperidine-2,6-dione](/img/structure/B13899131.png)
